Octanoic acid, 4-sulfophenyl ester
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Overview
Description
Octanoic acid, 4-sulfophenyl ester is a chemical compound with the molecular formula C14H20O5S It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-sulfophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 4-sulfophenyl ester typically involves the esterification of octanoic acid with 4-sulfophenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using solid acid catalysts. These catalysts, such as Amberlyst-15, are used to enhance the reaction rate and yield. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, 4-sulfophenyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, yielding octanoic acid and 4-sulfophenol.
Oxidation: The oxidation of the sulfophenyl group to form sulfone derivatives.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Octanoic acid and 4-sulfophenol.
Oxidation: Sulfone derivatives of this compound.
Scientific Research Applications
Octanoic acid, 4-sulfophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octanoic acid, 4-sulfophenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing octanoic acid and 4-sulfophenol, which may exert biological effects. The sulfophenyl group can interact with cellular membranes and proteins, potentially disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
- 4-Sulfophenyl nonanoic acid
- 4-Sulfophenyl decanoic acid
- 4-Sulfophenyl dodecanoic acid
Comparison: Octanoic acid, 4-sulfophenyl ester is unique due to its specific chain length and the presence of the sulfophenyl group. Compared to its analogs with longer carbon chains, it may exhibit different solubility, reactivity, and biological activity. The specific properties of this compound make it suitable for certain applications where its analogs may not be as effective.
Properties
CAS No. |
101615-66-1 |
---|---|
Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
4-octanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-2-3-4-5-6-7-14(15)19-12-8-10-13(11-9-12)20(16,17)18/h8-11H,2-7H2,1H3,(H,16,17,18) |
InChI Key |
KHNBMTJPINZOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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